

Unveiling 7-Acetyllycopsamine: A Technical Guide to its Discovery and Isolation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their potential biological activities. As a member of this diverse family, **7-acetyllycopsamine** has garnered interest within the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **7-acetyllycopsamine**, presenting key data in a structured format and detailing the experimental protocols for its study.

Chemical and Physical Properties

7-Acetyllycopsamine is an ester of a necine base, which is characteristic of pyrrolizidine alkaloids. Its specific chemical structure and properties are summarized in the table below.



Property	Value	Source	
Molecular Formula	C ₁₇ H ₂₇ NO ₆ PubChem[1]		
Molecular Weight	341.4 g/mol	PubChem[1]	
IUPAC Name	[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate	PubChem[1]	
CAS Number	73544-48-6	PubChem[1]	
Stereoisomers	7-acetylintermedine, acetyllycopsamine, 7-O- Acetylechinatine	NIST WebBook[2]	

Discovery and Natural Occurrence

The initial identification of **7-acetyllycopsamine**, along with its isomer 7-acetylintermedine, was reported in commercial samples of Borago officinalis L. (borage), a plant belonging to the Boraginaceae family. A seminal 1984 study by Lüthy and colleagues was instrumental in detecting a series of seven pyrrolizidine alkaloids in borage, including the acetylated derivatives of lycopsamine and intermedine.[3]

Subsequent phytochemical investigations have identified **7-acetyllycopsamine** in other species of the Boraginaceae family, notably in Lappula myosotis Moench. A 2005 study by Wiedenfeld et al. detailed the isolation of four pyrrolizidine alkaloids from this plant, including lycopsamine, intermedine, and their acetyl derivatives.[4][5][6] The total alkaloid content in Lappula myosotis was found to be approximately 0.2%.[4][5]

Experimental Protocols

The isolation and identification of **7-acetyllycopsamine** involve a multi-step process, beginning with the extraction of crude alkaloids from plant material, followed by purification and structural elucidation using various analytical techniques. The following sections detail the methodologies adapted from the primary literature.



Extraction of Crude Pyrrolizidine Alkaloids from Lappula myosotis

A general procedure for the extraction of pyrrolizidine alkaloids from plant material, as described in the study of Lappula myosotis, is as follows:

- Maceration: Dried and powdered plant material is macerated with an alcoholic solvent (e.g., methanol or ethanol) to extract a wide range of compounds, including the alkaloids.
- Acid-Base Extraction: The resulting extract is subjected to an acid-base extraction to selectively isolate the alkaloids.
 - The crude extract is acidified, typically with sulfuric acid, to protonate the nitrogen atoms of the alkaloids, rendering them water-soluble.
 - The acidified extract is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic lipophilic compounds.
 - The aqueous phase containing the protonated alkaloids is then made basic with a strong base, such as ammonia, to deprotonate the alkaloids and make them soluble in organic solvents.
 - The basic aqueous solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane) to yield the crude alkaloid mixture.
- Reduction of N-oxides (if necessary): Pyrrolizidine alkaloids can exist as free bases or as N-oxides. To obtain the total alkaloid content, the N-oxides are often reduced to the corresponding tertiary amines using a reducing agent like zinc dust in an acidic medium.

Purification of 7-Acetyllycopsamine

The crude alkaloid mixture is a complex combination of different compounds. Therefore, chromatographic techniques are employed for the separation and purification of individual alkaloids.

• Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel or alumina. A gradient of solvents with increasing polarity is



used to elute the different alkaloids based on their affinity for the stationary phase.

- Preparative Thin-Layer Chromatography (TLC): For further purification, preparative TLC can be used. The alkaloid mixture is applied as a band on a TLC plate, and after development, the band corresponding to 7-acetyllycopsamine is scraped off and the compound is eluted with a suitable solvent.
- High-Performance Liquid Chromatography (HPLC): For final purification and quantification, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like formic acid) is typically used.

Structural Elucidation

The definitive identification of **7-acetyllycopsamine** is achieved through a combination of spectroscopic methods.

- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 7-acetyllycopsamine, the precursor ion [M+H]+ is observed at m/z 342.1911.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are
 crucial for determining the detailed structure and stereochemistry of the molecule. Twodimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the
 connectivity of atoms within the molecule. The structural determination of acetyl derivatives
 of lycopsamine and intermedine from Lappula myosotis was confirmed using 2D-NMR.[6]

Quantitative Data

The following table summarizes the key quantitative data related to the characterization of **7-acetyllycopsamine**.

Data Type	Value	Method	Source
Precursor Ion (m/z)	342.1911 ([M+H]+)	LC-ESI-ITFT MS	PubChem[1]
Total Alkaloid Content in Lappula myosotis	~ 0.2%	Not specified	Wiedenfeld et al., 2005[4][5]



Note: Detailed quantitative yield of **7-acetyllycopsamine** from a specific plant source and comprehensive ¹H and ¹³C NMR data were not available in the reviewed literature.

Visualizations

Experimental Workflow for the Isolation of 7- Acetyllycopsamine

The following diagram illustrates a generalized workflow for the isolation of **7-acetyllycopsamine** from plant material.

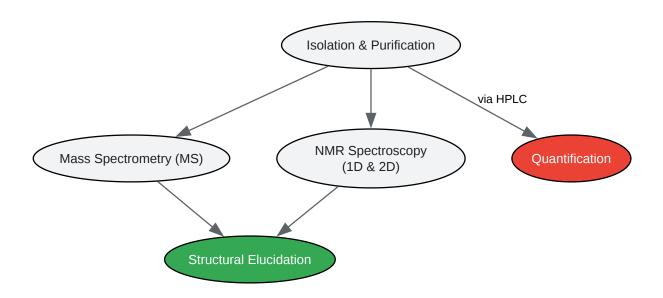


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Caption: Generalized workflow for the isolation of **7-Acetyllycopsamine**.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship between the different analytical techniques used in the identification and characterization of **7-acetyllycopsamine**.



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